molecular formula C12H10N4 B3823419 8-benzyl-9H-purine

8-benzyl-9H-purine

Cat. No. B3823419
M. Wt: 210.23 g/mol
InChI Key: ACIMMUMVJWYEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-9H-purine is a derivative of purine, which is a heterocyclic aromatic organic compound . The purine structure consists of a pyrimidine ring fused to an imidazole ring . The benzyl group is attached to the 8th position of the purine structure .


Synthesis Analysis

The synthesis of 8-benzyl-9H-purine and its analogues often involves a one-pot synthetic pathway controlled by amide sizes . The process typically starts with pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions . Another approach involves the use of benzyl halides as alkylation reagents in drug synthesis .


Molecular Structure Analysis

The molecular structure of 8-benzyl-9H-purine includes a benzyl group attached to the 8th position of the purine structure . The purine structure itself is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Future Directions

The future directions in the study and application of 8-benzyl-9H-purine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, there is ongoing research into the development of purine derivatives for their potential biological activities .

properties

IUPAC Name

8-benzyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-11-15-10-7-13-8-14-12(10)16-11/h1-5,7-8H,6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIMMUMVJWYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=NC=NC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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